Lenalidomide-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

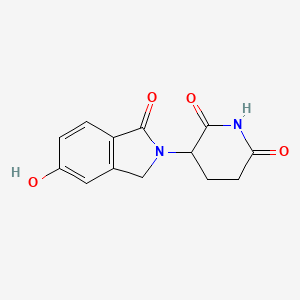

3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMFQGCQAUIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lenalidomide-OH: A Technical Overview of its Structure and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), an immunomodulatory agent with potent anti-neoplastic properties, is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. Its mechanism of action is intricately linked to its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific protein targets. The metabolism of Lenalidomide in vivo leads to the formation of several metabolites, with 5-hydroxy-lenalidomide (Lenalidomide-OH) being one of the primary products. This technical guide provides a comprehensive overview of the structure of this compound, its relationship to the parent compound, and the broader biological context of its activity.

Chemical Structure of Lenalidomide and its Hydroxylated Metabolite

Lenalidomide is a derivative of thalidomide, characterized by a 4-aminoisoindolinone ring linked to a glutarimide (B196013) ring. The formal chemical name for Lenalidomide is 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.

The primary hydroxylated metabolite, 5-hydroxy-lenalidomide, is formed by the addition of a hydroxyl group to the 5-position of the isoindolinone ring.

Chemical Structure of 5-Hydroxy-Lenalidomide (this compound):

-

Formal Name: 3-(4-amino-5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

-

Molecular Formula: C₁₃H₁₃N₃O₄

-

Molecular Weight: 275.26 g/mol

-

CAS Number: 1421593-78-3

Quantitative Data Summary

The following table summarizes key quantitative data for Lenalidomide and its hydroxylated metabolite, 5-hydroxy-lenalidomide. It is important to note that while extensive data is available for Lenalidomide, specific quantitative biological data for 5-hydroxy-lenalidomide is less prevalent in the literature, reflecting its characterization as a minor metabolite.

| Parameter | Lenalidomide | 5-Hydroxy-Lenalidomide | Reference |

| Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₃H₁₃N₃O₄ | [General Knowledge] |

| Molecular Weight | 259.26 g/mol | 275.26 g/mol | [General Knowledge] |

| CAS Number | 191732-72-6 | 1421593-78-3 | [General Knowledge] |

| Cereblon Binding Affinity (IC₅₀) | ~2 µM | Data not explicitly found in searches | [1] |

| Metabolite Formation | - | Minor metabolite, <5% of parent drug levels in circulation | [2] |

Signaling Pathway of Lenalidomide

The primary mechanism of action of Lenalidomide involves its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a critical event that leads to the downstream anti-myeloma and immunomodulatory effects of Lenalidomide. While the direct activity of 5-hydroxy-lenalidomide on this pathway has not been extensively quantified, its structural similarity suggests it may have a comparable but likely attenuated interaction with Cereblon.

Caption: Lenalidomide binds to CRBN, leading to the degradation of IKZF1/3 and subsequent anti-myeloma effects.

Experimental Protocols

Synthesis of Lenalidomide

A common synthetic route to Lenalidomide involves the following key steps:

-

Preparation of the Nitro-precursor: The synthesis typically starts from 2-methyl-3-nitrobenzoic acid. This is first esterified to methyl 2-methyl-3-nitrobenzoate. Subsequent bromination of the methyl group yields methyl 2-(bromomethyl)-3-nitrobenzoate.

-

Cyclization: The brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dimethyl sulfoxide) to form 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent such as ethanol, under hydrogen pressure. An alternative method involves using iron powder and ammonium (B1175870) chloride.

-

Purification: The crude Lenalidomide is then purified by recrystallization from a suitable solvent system to yield the final product.

Note: A specific, detailed, and publicly available protocol for the direct synthesis of 5-hydroxy-lenalidomide was not readily identified in the performed searches. It is likely synthesized through a multi-step process involving a protected 5-hydroxy-isoindolinone intermediate.

Quantification of Lenalidomide and its Metabolites in Biological Samples (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of Lenalidomide and its metabolites in biological matrices such as plasma.

a. Sample Preparation:

-

Protein Precipitation: A common and straightforward method for sample cleanup. An organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): An alternative method where the analyte is extracted from the aqueous plasma into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.

b. Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

c. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

-

Lenalidomide MRM transition: m/z 260.1 → 149.0

-

Note: A specific published MRM transition for 5-hydroxy-lenalidomide was not explicitly found, but would be expected to be m/z 276.1 → [product ion].

-

-

Internal Standard: A stable isotope-labeled analog of Lenalidomide (e.g., Lenalidomide-d5) is the ideal internal standard to correct for matrix effects and variations in instrument response.

d. Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

5-hydroxy-lenalidomide is a minor metabolite of Lenalidomide, characterized by the addition of a hydroxyl group to the isoindolinone core. While its chemical structure is well-defined, comprehensive data on its specific biological activity, particularly its interaction with Cereblon and downstream effects, remains limited in the public domain. The established signaling pathway of the parent compound, Lenalidomide, provides a framework for understanding the potential, albeit likely attenuated, activity of its hydroxylated metabolite. The analytical methods established for Lenalidomide, primarily LC-MS/MS, can be adapted for the quantification of 5-hydroxy-lenalidomide to further investigate its pharmacokinetics and role in the overall pharmacology of Lenalidomide. Further research is warranted to fully elucidate the specific contribution of 5-hydroxy-lenalidomide to the therapeutic and toxicological profile of Lenalidomide.

References

Lenalidomide-OH chemical properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and a proposed synthetic route for 5-hydroxy-lenalidomide (Lenalidomide-OH), a primary metabolite of the potent immunomodulatory and anti-cancer drug, Lenalidomide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of Lenalidomide and its analogues.

Chemical Properties of 5-Hydroxy-Lenalidomide

5-Hydroxy-lenalidomide is a key metabolite of Lenalidomide, formed in the body following administration of the parent drug. While extensive data on its physicochemical properties are not as widely published as for Lenalidomide, the following table summarizes the available information.

| Property | Value | Reference |

| IUPAC Name | 3-(4-amino-5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

| Synonyms | 5-Hydroxy Lenalidomide | |

| CAS Number | 1421593-78-3 | [1] |

| Molecular Formula | C₁₃H₁₃N₃O₄ | |

| Molecular Weight | 275.26 g/mol | |

| Physical Form | Solid | |

| Solubility | Soluble in a 1:1 mixture of Acetonitrile and Methanol (B129727), and in DMSO. | |

| Purity | Typically available at ≥90% | |

| Storage | Store in an inert atmosphere at room temperature. |

Proposed Synthesis of 5-Hydroxy-Lenalidomide

The proposed synthesis commences with a suitable starting material, 2-methyl-3-nitrobenzoic acid, and proceeds through several key transformations including bromination, cyclization, aromatic substitution to introduce the hydroxyl group, and a final reduction of the nitro group to the corresponding amine.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 5-Hydroxy-Lenalidomide.

Detailed Experimental Protocols (Hypothetical)

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

-

Objective: To synthesize Methyl 2-methyl-3-nitrobenzoate.

-

Procedure:

-

To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-methyl-3-nitrobenzoate.

-

Step 2: Bromination of Methyl 2-methyl-3-nitrobenzoate

-

Objective: To synthesize Methyl 2-(bromomethyl)-3-nitrobenzoate.

-

Procedure:

-

Dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or ethyl acetate.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield Methyl 2-(bromomethyl)-3-nitrobenzoate.

-

Step 3: Cyclization with 3-Aminopiperidine-2,6-dione (B110489)

-

Objective: To synthesize 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

-

Procedure:

-

To a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and a base such as triethylamine (B128534) (Et₃N, 2.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

-

Step 4: Aromatic Hydroxylation

-

Objective: To introduce a hydroxyl group onto the aromatic ring to form 3-(5-Hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. This is a challenging step and may require optimization.

-

Proposed Method (Electrophilic Hydroxylation):

-

Dissolve 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 eq) in a strong acid, such as trifluoroacetic acid.

-

Add a source of electrophilic hydroxyl, such as hydrogen peroxide or a peroxy acid, portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture for a specified time, carefully monitoring for the formation of the desired product.

-

Quench the reaction by carefully adding the mixture to ice-water.

-

Extract the product with a suitable organic solvent and purify by column chromatography to isolate 3-(5-Hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

-

Step 5: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to an amino group, yielding the final product, 5-Hydroxy-lenalidomide.

-

Procedure:

-

To a suspension of 3-(5-Hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 eq) in a mixture of ethanol (B145695) and water, add iron powder (Fe, 5.0 eq) and ammonium (B1175870) chloride (NH₄Cl, 1.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 5-Hydroxy-lenalidomide.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product of high purity.

-

Signaling Pathway of Lenalidomide

Lenalidomide and its metabolites are believed to exert their therapeutic effects primarily through the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN). This interaction leads to the targeted degradation of specific substrate proteins, ultimately impacting cancer cell growth and survival, as well as modulating the immune system.

Caption: Mechanism of action of Lenalidomide via Cereblon modulation.

This pathway illustrates that Lenalidomide or its active metabolite binds to Cereblon, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment and subsequent polyubiquitination of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These polyubiquitinated proteins are then targeted for degradation by the proteasome. The degradation of Ikaros and Aiolos has been shown to be critical for the anti-myeloma and immunomodulatory activities of Lenalidomide. While this pathway is well-established for Lenalidomide, it is highly probable that 5-hydroxy-lenalidomide follows a similar mechanism of action.

Disclaimer: The synthetic protocol provided in this document is hypothetical and intended for informational purposes only. It has not been experimentally validated. Researchers should exercise caution and perform thorough literature reviews and risk assessments before attempting any chemical synthesis. All laboratory work should be conducted in accordance with appropriate safety procedures.

References

The Discovery and Development of Pomalidomide: A Technical Guide

Pomalidomide (B1683931), a potent derivative of thalidomide (B1683933), represents a significant advancement in the treatment of relapsed and refractory multiple myeloma.[1] This document provides an in-depth technical overview of its discovery, mechanism of action, synthesis, and the key experimental data that underpinned its development and regulatory approval. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale for Development

The journey of pomalidomide begins with its predecessor, thalidomide. While thalidomide demonstrated anti-angiogenic and anti-myeloma properties, its clinical use was hampered by significant side effects.[2][3] This led to structure-activity relationship (SAR) studies aimed at synthesizing analogs with enhanced potency and a more favorable safety profile.[2] These efforts revealed that amino-substituted thalidomide derivatives exhibited improved antitumor activity.[2] Pomalidomide, distinguished from thalidomide by an amino group at the 4th position of the phthaloyl ring and two oxo groups, emerged as a lead candidate. It is a structural homolog of thalidomide and lenalidomide, but with superior biological activity.

Synthesis of Pomalidomide

The synthesis of pomalidomide can be achieved through various routes. A common and efficient method involves a three-step reaction starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione (B110489) hydrochloride, resulting in a high yield and purity.[4]

A generalized synthetic workflow is outlined below:

References

- 1. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pomalidomide - Wikipedia [en.wikipedia.org]

- 3. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Role of Lenalidomide-OH in PROTACs: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component in many successful PROTACs is the E3 ligase binder, which recruits the cellular machinery responsible for tagging target proteins for degradation. Lenalidomide-OH, a derivative of the immunomodulatory drug lenalidomide, and its close analog pomalidomide, have emerged as highly effective recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the mechanism of action of this compound in PROTACs, offering a comprehensive overview of the underlying signaling pathways, quantitative data on PROTAC performance, and detailed experimental protocols for key assays.

Core Mechanism of Action: Orchestrating Protein Degradation

This compound-based PROTACs function as bifunctional molecules, bridging a target protein of interest (POI) and the CRBN E3 ligase. This induced proximity initiates a cascade of events culminating in the selective degradation of the POI.

The fundamental mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, containing a this compound warhead, simultaneously binds to the POI and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This forms a transient ternary complex, the cornerstone of PROTAC efficacy. The stability and conformation of this complex are critical determinants of degradation efficiency.

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is now recognized as a substrate for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: A key advantage of PROTACs is their catalytic nature. After the ubiquitinated POI is targeted for degradation, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation. This allows for sustained protein knockdown at sub-stoichiometric concentrations.

Signaling Pathway Diagram

Caption: Mechanism of Action of a this compound based PROTAC.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following table summarizes quantitative data for several pomalidomide-based PROTACs, a close analog of this compound, targeting various proteins.

| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-825 | BRD4 | Pomalidomide | <1 | >90 | Burkitt's Lymphoma | [1] |

| dBET1 | BRD4 | Pomalidomide | 4 | ~98 | RS4;11 | |

| MT-802 | BTK (WT & C481S) | Pomalidomide | 9.1 | >99 | NAMALWA | [2] |

| SJF620 | BTK | Lenalidomide analog | 7.9 | >95 | MOLM-14 | [2] |

| PROTAC 6b | BTK | Pomalidomide | <300 | 75 | - | [2] |

| ZQ-23 | HDAC8 | Pomalidomide | 147 | 93 | - | [3] |

Experimental Protocols

Target Protein Degradation Assay (Western Blotting)

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a this compound-based PROTAC.

Experimental Workflow:

Caption: Western Blotting workflow for assessing protein degradation.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the this compound-based PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

-

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay qualitatively or semi-quantitatively assesses the formation of the ternary complex (POI-PROTAC-CRBN).

Methodology:

-

Reagent Preparation:

-

Purify recombinant tagged proteins: POI (e.g., with a His-tag) and CRBN-DDB1 complex (e.g., with a GST-tag).

-

Prepare binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT).

-

-

Complex Formation:

-

In a microcentrifuge tube, combine the tagged POI, the tagged CRBN-DDB1 complex, and the this compound-based PROTAC at various concentrations in the binding buffer.

-

Include control reactions: no PROTAC, and PROTAC with only one of the proteins.

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

-

-

Pull-down:

-

Add affinity beads corresponding to the tag on one of the proteins (e.g., Glutathione-Sepharose beads for a GST-tagged CRBN-DDB1).

-

Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow binding.

-

Pellet the beads by centrifugation and wash them three to five times with wash buffer (binding buffer with a slightly higher salt concentration).

-

-

Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the tag of the other protein (e.g., anti-His antibody for a His-tagged POI).

-

The presence of the POI in the pull-down of the CRBN complex indicates the formation of a PROTAC-dependent ternary complex.

-

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the this compound-based PROTAC.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4^CRBN^ E3 ligase complex

-

Recombinant POI

-

Ubiquitin (wild-type or biotinylated)

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

-

Add the this compound-based PROTAC at various concentrations or a vehicle control.

-

-

Ubiquitination Reaction:

-

Initiate the reaction by adding the E1 enzyme.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Detection of Ubiquitination:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by Western blotting.

-

Probe the membrane with an antibody against the POI or an antibody against ubiquitin (if using wild-type ubiquitin) or with streptavidin-HRP (if using biotinylated ubiquitin).

-

An increase in high-molecular-weight species of the POI (a "smear" or distinct bands) in the presence of the PROTAC indicates polyubiquitination.

-

Conclusion

This compound and its analogs are powerful tools in the development of PROTACs, effectively hijacking the CRBN E3 ligase to induce the degradation of a wide range of therapeutic targets. A thorough understanding of the underlying mechanism of action, coupled with robust and well-characterized experimental assays, is essential for the successful design and optimization of novel PROTAC-based therapeutics. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly advancing field. By leveraging the principles and protocols outlined herein, the scientific community can continue to unlock the full potential of targeted protein degradation for the treatment of human diseases.

References

The Role of Lenalidomide-OH in E3 Ubiquitin Ligase Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins. Lenalidomide, an immunomodulatory drug (IMiD), is a cornerstone of this field, functioning as a "molecular glue" to hijack the cell's own protein disposal machinery. This technical guide provides an in-depth examination of the mechanism by which Lenalidomide and its pivotal analog, Lenalidomide-OH, recruit the Cereblon (CRBN) E3 ubiquitin ligase to degrade specific neosubstrates. We will detail the structure and function of the CRL4-CRBN complex, the molecular basis of neosubstrate recruitment, the specific role of this compound in the development of Proteolysis Targeting Chimeras (PROTACs), and the downstream consequences of target degradation. Furthermore, this guide includes quantitative data on binding and degradation, as well as detailed protocols for key experimental assays used in the field.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for regulated protein turnover. E3 ubiquitin ligases are central to this system, providing substrate specificity for ubiquitination and subsequent degradation by the proteasome. The Cullin-RING Ligases (CRLs) are the largest family of E3 ligases.[1] Lenalidomide's activity is mediated specifically by the CRL4-CRBN complex.[2]

This multi-subunit complex consists of:

-

Cullin 4 (CUL4) : A scaffold protein that organizes the complex.[3]

-

Regulator of Cullins 1 (ROC1) : Also known as RBX1, this RING-box protein recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1) : An adaptor protein that links the substrate receptor to the CUL4 scaffold.[3]

-

Cereblon (CRBN) : The substrate receptor that directly binds to endogenous substrates and, crucially, to Lenalidomide.[3]

In its basal state, the CRL4-CRBN complex targets endogenous substrates for degradation.[4] The binding of Lenalidomide modulates the substrate specificity of CRBN, inducing the recruitment of proteins not normally targeted by this E3 ligase.[3]

Mechanism of Action: The Molecular Glue

Lenalidomide and its analogs do not inhibit an enzyme in the traditional sense; instead, they function as "molecular glues".[1] This novel mechanism involves the drug binding to a pocket on the surface of CRBN.[4] This binding event alters the surface topology of CRBN, creating a new composite interface that has high affinity for specific "neosubstrates".[3]

This drug-induced ternary complex formation (CRBN-Lenalidomide-Neosubstrate) is the critical step. Once the neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated by the recruited E2 enzyme and subsequently targeted for degradation by the 26S proteasome.[1][2] The key neosubstrates therapeutically relevant for Lenalidomide are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and the protein kinase Casein Kinase 1α (CK1α).[2][5]

The Specific Role of this compound

While Lenalidomide itself is a clinically approved drug, its hydroxylated analog, this compound, plays a crucial role in the development of next-generation protein degraders known as PROTACs.[6] PROTACs are heterobifunctional molecules composed of a ligand for a target protein and a ligand for an E3 ligase, joined by a chemical linker.[1]

This compound serves as a versatile anchor for CRBN recruitment in PROTAC design.[6] The hydroxyl group provides a convenient and chemically accessible point for attaching the linker, which then connects to a warhead that targets a different protein of interest for degradation.[1][6] This strategy vastly expands the landscape of "degradable" proteins beyond the natural neosubstrates of Lenalidomide. For example, the PROTAC BTK degrader SJF620 utilizes this compound to recruit the CRBN E3 ligase to degrade Bruton's tyrosine kinase (BTK).[6] The core mechanism remains the same: the PROTAC induces a ternary complex, leading to ubiquitination and degradation, but the target specificity is dictated by the PROTAC's other ligand.

Key Substrate Degradation and Downstream Effects

The therapeutic efficacy of Lenalidomide is a direct result of the degradation of specific neosubstrates.

-

IKZF1 (Ikaros) & IKZF3 (Aiolos) : In multiple myeloma (MM), Lenalidomide-induced degradation of these two essential B-cell transcription factors is the key anti-cancer mechanism.[2][7] The loss of IKZF1 and IKZF3 leads to the downregulation of critical oncogenes, including IRF4 and c-MYC, which suppresses proliferation and induces apoptosis in MM cells.[8] In T-cells, the degradation of these factors, which act as transcriptional repressors of the IL-2 gene, leads to increased Interleukin-2 production and enhanced immune response.[2]

-

Casein Kinase 1α (CK1α) : In myelodysplastic syndrome (MDS) with a deletion on chromosome 5q [del(5q)], Lenalidomide is highly effective.[5] The gene for CK1α (CSNK1A1) is located within this deleted region, meaning malignant cells are haploinsufficient for CK1α.[5] Lenalidomide-induced degradation of the remaining CK1α pushes the level of this essential protein below a critical threshold, leading to p53 activation and selective apoptosis of the malignant clone.[5][9]

Quantitative Data Summary

The interactions between Lenalidomide, CRBN, and its neosubstrates have been quantitatively characterized using various biophysical and cellular assays. The following tables summarize key reported values. Note: Comparative quantitative data for this compound is not widely available in public literature, as its primary use is a functionalized intermediate for PROTAC synthesis.

Table 1: Binding Affinities of IMiDs to CRBN

| Compound | Assay Method | System | Affinity (KD or IC50) | Reference |

|---|---|---|---|---|

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 | KD of ~0.6 µM | [10] |

| Lenalidomide | TR-FRET | Recombinant Proteins | IC50 of 13.2 nM | [11] |

| Lenalidomide | Competitive Bead Binding | U266 Cell Lysate | IC50 of ~2 µM | [12] |

| Thalidomide (B1683933) | TR-FRET | Recombinant Proteins | IC50 of 34.7 nM | [11] |

| Pomalidomide | Competitive Bead Binding | U266 Cell Lysate | IC50 of ~1-2 µM |[13] |

Table 2: Neosubstrate Degradation Potency

| Compound | Neosubstrate | Cell Line | Assay | Potency (DC50/EC50) | Reference |

|---|---|---|---|---|---|

| Lenalidomide | IKZF1 | Jurkat | HiBiT Assay | DC50 of 0.033 µM (4h) | [14] |

| Lenalidomide | CK1α | MOLM-13 | Immunoblot | DC50 of 15 nM (4h) |[14] |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

Experimental Protocols

Validating the mechanism of action of molecular glues requires a suite of biochemical and cell-based assays. Below are generalized protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This protocol aims to demonstrate that the interaction between CRBN and a neosubstrate is dependent on the presence of Lenalidomide.

-

Cell Culture and Treatment : Culture cells (e.g., HEK293T or a multiple myeloma line like MM.1S) to ~80-90% confluency. Treat experimental groups with DMSO (vehicle control) or a specified concentration of Lenalidomide (e.g., 1-10 µM) for a designated time (e.g., 4-6 hours). To prevent degradation and trap the complex, a proteasome inhibitor (e.g., MG132) can be added.

-

Cell Lysis : Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with a protease inhibitor cocktail.[15] Incubate on ice and clarify the lysate by centrifugation.

-

Immunoprecipitation : Incubate the cleared lysate with an antibody against the "bait" protein (e.g., anti-CRBN antibody) overnight at 4°C with gentle rotation.

-

Bead Capture : Add Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[16]

-

Washing : Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binders.[15]

-

Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-IKZF1) and the "bait" protein (CRBN) to confirm successful pulldown. An enhanced band for the prey protein in the Lenalidomide-treated sample indicates drug-dependent complex formation.[8]

SILAC-Based Quantitative Proteomics for Neosubstrate Discovery

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based method to identify and quantify proteins that are selectively degraded upon drug treatment.[17]

-

Cell Labeling : Culture two populations of cells in parallel. One population is grown in "light" medium (containing normal L-arginine and L-lysine), while the second is grown in "heavy" medium (containing stable isotope-labeled 13C615N4-L-arginine and 13C615N2-L-lysine). Allow cells to grow for at least five doublings to ensure >98% incorporation.[18]

-

Treatment : Treat the "heavy" labeled cells with Lenalidomide and the "light" labeled cells with DMSO (vehicle).

-

Sample Pooling and Protein Extraction : Harvest the cells, count them accurately, and mix the "light" and "heavy" populations in a 1:1 ratio. Lyse the combined cell pellet.

-

Protein Digestion : Digest the extracted proteins into peptides using an enzyme like trypsin.

-

Mass Spectrometry (LC-MS/MS) : Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Data Analysis : The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic labels. By comparing the signal intensities of the heavy (drug-treated) vs. light (control) peptides, one can determine the relative abundance of each protein. A significant decrease in the heavy/light ratio for a specific protein (e.g., a ratio << 1) indicates drug-induced degradation.[17][18]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a robust, plate-based biochemical assay to quantify the formation of the ternary complex in vitro and determine compound potency.[11]

-

Reagent Preparation : Obtain or prepare purified, tagged proteins (e.g., GST-tagged CRBN-DDB1 and His-tagged neosubstrate). Prepare FRET-pair antibodies (e.g., a Terbium-labeled anti-GST donor antibody and an AF488-labeled anti-His acceptor antibody).

-

Assay Setup : In a microplate, serially dilute the test compound (Lenalidomide). Add a fixed concentration of the tagged proteins and the corresponding FRET-pair antibodies to each well.[19]

-

Incubation : Incubate the plate in the dark for a set period (e.g., 180 minutes) to allow the complex to form and reach equilibrium.[11]

-

Signal Detection : Read the plate on a TR-FRET-capable reader. The reader excites the donor fluorophore (Terbium) and measures emission from both the donor and the acceptor (AF488) after a time delay.

-

Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). In the presence of a molecular glue like Lenalidomide, CRBN and the neosubstrate are brought into close proximity, resulting in a high FRET signal. Plot the TR-FRET ratio against the compound concentration to generate a dose-response curve and calculate the EC50 for ternary complex formation.[11]

Conclusion and Future Directions

Lenalidomide has fundamentally changed the treatment of hematological malignancies by pioneering a new therapeutic paradigm: inducing protein degradation through the modulation of an E3 ubiquitin ligase. Its mechanism as a molecular glue, which stabilizes the interaction between CRBN and neosubstrates like IKZF1/3 and CK1α, is now well-established.[2][5] The derivative this compound has become an indispensable tool in chemical biology and drug discovery, serving as a key building block for PROTACs that vastly expand the reach of targeted protein degradation to a multitude of previously "undruggable" targets.[6] As research continues, the focus will be on designing novel molecular glues with greater selectivity and on identifying new E3 ligases that can be harnessed for therapeutic benefit, further solidifying the role of induced protein degradation in modern medicine.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beyondspringpharma.com [beyondspringpharma.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]

- 18. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Binding of Lenalidomide-OH to Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular interactions between Lenalidomide-OH, an active metabolite of Lenalidomide (B1683929), and its primary target, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Understanding this critical binding event is fundamental to the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), that leverage the CRBN pathway for targeted protein degradation.

Introduction: The CRBN-Lenalidomide Axis

Lenalidomide, and its active hydroxylated form, this compound, are immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to Cereblon (CRBN).[1] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] The binding of Lenalidomide or its analogs to CRBN modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[3] This mechanism of action forms the basis for the clinical efficacy of Lenalidomide in treating certain hematological malignancies and is a cornerstone of the rapidly evolving field of targeted protein degradation. This compound, as a key metabolite, is integral to these processes and is frequently utilized as the CRBN-recruiting moiety in the design of PROTACs.[4]

Quantitative Binding Data

The affinity of Lenalidomide and its derivatives for CRBN has been quantified using various biophysical techniques. While specific binding data for this compound is emerging, the data for Lenalidomide provides a strong foundational understanding. The following tables summarize key quantitative data from the literature.

| Compound | Assay Method | Protein Construct | Kd (Dissociation Constant) | Reference |

| (S)-Lenalidomide-d3 | TR-FRET | His6-CRBN/DDB1 | 4.2 nM | [5] |

| (R)-Lenalidomide-d3 | TR-FRET | His6-CRBN/DDB1 | 10.6 nM | [5] |

| Lenalidomide | ITC | CRBN-DDB1 complex | 0.64 µM (640 nM) | [6] |

| Lenalidomide | ITC | CRBN TBD | 6.7 µM | [6] |

| Lenalidomide | Fluorescence Polarisation | hsDDB1-hsCRBN | 177.80 nM (Ki) | [2] |

| Compound | Assay Method | Cell Line/System | IC50 | Reference |

| Lenalidomide | TR-FRET | In vitro | 8.9 nM | [7] |

| Lenalidomide | Thermal Shift Assay | CRBN-DDB1 complex | ~3 µM | [8] |

| Lenalidomide | Competitive Binding | U266 myeloma cell extracts | ~2 µM | [8] |

| This compound | Antiproliferative Assay | NAMALWA cells | > 1 µM | [4] |

Signaling Pathway and Mechanism of Action

The binding of this compound to CRBN initiates a cascade of events leading to the degradation of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][9] This targeted degradation is central to the anti-myeloma and immunomodulatory effects of Lenalidomide.

References

- 1. apexbt.com [apexbt.com]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

Lenalidomide-OH as a derivative of Lenalidomide for research use

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of Lenalidomide-OH (5-hydroxy-lenalidomide), a key derivative of the immunomodulatory drug Lenalidomide (B1683929). While Lenalidomide is a well-established therapeutic for multiple myeloma and other hematological malignancies, this compound has emerged as a critical tool in the field of targeted protein degradation, primarily serving as a Cereblon (CRBN) E3 ligase ligand for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details the known chemical and biological properties of Lenalidomide, its mechanism of action involving the CRL4-CRBN E3 ubiquitin ligase complex, and its role in the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). It further explores the current understanding of this compound and its application in research. This guide includes available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows to support researchers in their drug discovery and development efforts.

Introduction to Lenalidomide and its Hydroxylated Derivative

Lenalidomide is a second-generation immunomodulatory imide drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory properties.[1][2] It is a structural analog of thalidomide (B1683933) with an improved safety profile and enhanced activity.[2] The therapeutic efficacy of Lenalidomide, particularly in multiple myeloma, is attributed to its ability to reprogram the CRL4-CRBN E3 ubiquitin ligase, leading to the targeted degradation of specific proteins.[3]

This compound, or 5-hydroxy-lenalidomide, is a minor metabolite of Lenalidomide, accounting for less than 5% of the parent compound in circulation.[4] While its intrinsic therapeutic activity has not been extensively characterized, this compound has gained significant attention in the research community as a versatile chemical moiety for the construction of PROTACs. The hydroxyl group on the phthalimide (B116566) ring serves as a convenient attachment point for linkers, enabling the conjugation of a target-binding ligand to the CRBN-recruiting portion of the molecule.

Chemical and Physical Properties

A summary of the chemical and physical properties of Lenalidomide and this compound is presented in Table 1.

| Property | Lenalidomide | This compound (5-hydroxy-lenalidomide) |

| IUPAC Name | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 3-(4-amino-5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione[5] |

| Molecular Formula | C₁₃H₁₃N₃O₃[2] | C₁₃H₁₃N₃O₄[6] |

| Molecular Weight | 259.26 g/mol [2] | 275.26 g/mol [6] |

| CAS Number | 191732-72-6[2] | 1421593-78-3[6] |

| Appearance | White to off-white solid | Solid |

| Solubility | Soluble in DMSO and methanol | Soluble in DMSO and methanol |

Mechanism of Action: The CRL4-CRBN E3 Ligase Complex

The primary mechanism of action of Lenalidomide involves its function as a "molecular glue" that modulates the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

Signaling Pathway of Lenalidomide-Induced Protein Degradation

As depicted in the diagram, Lenalidomide binds to the substrate receptor Cereblon (CRBN), inducing a conformational change that alters its substrate specificity. This "reprogrammed" E3 ligase then recognizes and binds to neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The CRL4-CRBN complex polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3, which are essential for the survival of multiple myeloma cells, leads to downstream anti-proliferative and immunomodulatory effects.

Quantitative Data

While direct comparative data for this compound is lacking, the following tables summarize the available quantitative data for Lenalidomide, which serves as a crucial benchmark.

Table 2: In Vitro Anti-proliferative Activity of Lenalidomide

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MM.1S | Multiple Myeloma | ~1 | [7] |

| U266 | Multiple Myeloma | ~10 | [8] |

| RPMI-8226 | Multiple Myeloma | >10 (Resistant) | [9] |

| H929 | Multiple Myeloma | Not specified | |

| OPM-2 | Multiple Myeloma | Not specified |

Table 3: Binding Affinities of IMiDs to the CRBN-DDB1 Complex

| Compound | Binding Affinity (Kd, nM) | Assay Method | Reference |

| Lenalidomide | ~178 | Fluorescence Polarization | [10] |

| Lenalidomide | 268.6 | Probe Displacement | [7] |

| Pomalidomide | ~157 | Fluorescence Polarization | [10] |

| Thalidomide | ~249 | Fluorescence Polarization | [10] |

This compound in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to degrade specific target proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is a widely used E3 ligase ligand in PROTAC design due to the presence of the hydroxyl group, which provides a readily available site for linker attachment.

Logical Relationship of this compound in PROTACs

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of Lenalidomide and its derivatives. These protocols should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, U266)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lenalidomide or this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound (Lenalidomide or this compound) in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.

Western Blot Analysis of IKZF1/IKZF3 Degradation

This protocol is used to visualize and quantify the degradation of the target proteins IKZF1 and IKZF3.

Experimental Workflow for Protein Degradation Assessment

Materials:

-

Multiple myeloma cell lines

-

Lenalidomide or this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Treat cells with the desired concentrations of the test compound for various time points (e.g., 2, 4, 8, 24 hours).

-

Harvest cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

In Vitro Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to the CRBN-DDB1 complex.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled tracer (e.g., BODIPY-lenalidomide)

-

Assay buffer

-

Test compounds (Lenalidomide, this compound)

-

Black, low-binding 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the assay buffer, fluorescent tracer, and CRBN-DDB1 complex.

-

Add the test compounds or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the competition of the test compound for the tracer binding and determine the IC50 and subsequently the Kd value.

Conclusion

This compound is a key derivative of Lenalidomide that has found a significant niche in the development of PROTACs for targeted protein degradation. While its own therapeutic potential remains to be fully elucidated, its utility as a CRBN ligand is well-established. This technical guide provides a foundational understanding of Lenalidomide's mechanism of action and offers a starting point for researchers interested in utilizing this compound in their studies. The provided protocols, though generalized, offer a framework for the in vitro characterization of this important research tool. Further research is warranted to directly compare the biological activities of Lenalidomide and this compound to better understand the structure-activity relationships and to potentially develop more potent and selective modulators of the CRL4-CRBN E3 ligase.

References

- 1. beyondspringpharma.com [beyondspringpharma.com]

- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-Hydroxy Lenalidomide | CAS No- 1421593-78-3 | NA [chemicea.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multiple myeloma cells’ capacity to decompose H2O2 determines lenalidomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lenalidomide-OH for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. Lenalidomide (B1683929), and its derivatives, are widely used to recruit the Cereblon (CRBN) E3 ligase. This guide focuses on Lenalidomide-OH (4-hydroxy-lenalidomide), a key analog in the development of potent and selective PROTACs.

This compound serves as a crucial building block for constructing PROTACs. Its hydroxyl group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein. Understanding the synthesis, mechanism of action, and experimental evaluation of this compound-based PROTACs is essential for researchers in the field of targeted protein degradation.

Mechanism of Action: The Ubiquitin-Proteasome System and PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A this compound-based PROTAC simultaneously binds to the CRBN E3 ligase and the target protein, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1][2]

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

| PROTAC Name/ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Representative Data for Lenalidomide-based PROTACs | ||||||

| dBET1 | BRD4 | Lenalidomide | 293T | 29 | >95 | [3] |

| A1874 | BRD4 | Lenalidomide | RS4;11 | <1 | >95 | [3] |

| Compound 155 | BTK | Lenalidomide derivative | 7.2 | N/A | [4] | |

| Compound B6 | BRD9 | Lenalidomide derivative | 1 | N/A | [4] | |

| Compound E32 | BRD9 | Lenalidomide derivative | 1 | N/A | [4] | |

| ARD-266 | AR | Lenalidomide derivative | LNCaP | 0.5 | N/A | [4] |

Note: The degradation efficiency of a PROTAC is highly dependent on the specific target protein, the linker composition and length, and the cell line used. The data presented here are for illustrative purposes and highlight the potential for achieving potent and efficient degradation with lenalidomide-based PROTACs.

Experimental Protocols

A robust experimental workflow is crucial for the successful development and validation of PROTACs. This section provides detailed methodologies for the synthesis of this compound and the evaluation of PROTAC-induced protein degradation.

Synthesis of this compound

Western Blot for PROTAC-Induced Degradation

Western blotting is a widely used and accessible method to quantify the degradation of a target protein.

Materials:

-

Cell culture reagents

-

PROTAC stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in fresh culture medium.

-

Treat the cells with varying concentrations of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Targeted Protein Quantification by LC-MS/MS

For more precise and high-throughput quantification of protein degradation, targeted mass spectrometry-based proteomics, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), can be employed.

Protocol Overview:

-

Sample Preparation:

-

Treat cells with the PROTAC and lyse them as described for Western blotting.

-

Denature, reduce, and alkylate the proteins in the lysate.

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

Spike in a known amount of a stable isotope-labeled synthetic peptide corresponding to a unique peptide of the target protein to serve as an internal standard.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a triple quadrupole or high-resolution mass spectrometer operating in SRM or PRM mode.

-

Specifically monitor for the precursor and fragment ions of the target peptide and its heavy-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the endogenous (light) and internal standard (heavy) peptide transitions.

-

Calculate the ratio of the light to heavy peak areas.

-

Determine the absolute or relative abundance of the target protein in each sample.

-

Calculate the percentage of degradation and determine DC50 and Dmax values.[1][8][9][10][11]

-

Signaling Pathways

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, lenalidomide and its derivatives are known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[10] The degradation of these transcription factors leads to the downregulation of MYC and IRF4, which are critical for the survival of myeloma cells, ultimately leading to apoptosis.

Conclusion

This compound is a valuable chemical entity for the development of PROTACs that recruit the CRBN E3 ligase. This guide provides a foundational understanding of its role in targeted protein degradation, along with detailed experimental protocols and an overview of the relevant signaling pathways. While specific quantitative data for this compound-based PROTACs is still emerging, the methodologies and principles outlined here will enable researchers to effectively design, synthesize, and evaluate novel protein degraders for therapeutic applications. The continued exploration of this compound and other E3 ligase recruiters will undoubtedly expand the landscape of targeted protein degradation and open new avenues for treating a wide range of diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeted proteomic LC-MS/MS analysis [protocols.io]

- 8. biorxiv.org [biorxiv.org]

- 9. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of Lenalidomide in the Laboratory

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of Lenalidomide (B1683929) in a laboratory environment. It is intended for researchers, scientists, and drug development professionals who may work with this potent immunomodulatory and antineoplastic agent. Given its structural similarity to thalidomide, a known human teratogen, strict adherence to these safety protocols is critical to prevent occupational exposure and ensure a safe working environment.[1][2]

Hazard Identification and Toxicology

Lenalidomide is classified as a hazardous substance and requires careful handling.[3] It is suspected of damaging fertility or the unborn child, may be toxic if swallowed, and may cause damage to organs, particularly the blood, through prolonged or repeated exposure.[3][4][5] The chemical, physical, and toxicological properties have not been exhaustively investigated.[6]

Table 1: GHS Hazard Classification for Lenalidomide

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Reproductive Toxicity | 1B / 2 | H360 / H361: May damage fertility or the unborn child.[3][4] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 / 2 | H372 / H373: Causes damage to organs (Blood) through prolonged or repeated exposure.[3][4][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |

Table 2: Summary of Toxicological Data

| Study Type | Species | Route | Dosage / Results | Reference |

|---|---|---|---|---|

| Acute Toxicity | Mice | Intravenous | No mortality observed at 40 mg/kg. | [7] |

| Acute Toxicity | Rats | Oral | No mortality observed at 2000 mg/kg. | [7] |

| Repeat Dose Toxicity (26 weeks) | Rats | Oral | No-Observed-Adverse-Effect Level (NOAEL) was < 75 mg/kg/day. Primary toxicities were associated with hematopoietic and kidney systems. | [7] |

| Genotoxicity | In vivo | Rat | Induced micronuclei in the polychromatic erythrocytes of the bone marrow in male rats. | [2] |

| Human Adverse Events (CLL Study) | Human | Oral | Tumor flare reactions occurred in 58% of patients receiving 25 mg/day.[8] |[8] |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

2.1 Engineering Controls

-

Ventilation: All handling of powdered Lenalidomide should occur within a closed process, ventilated enclosure, isolator, or a certified laboratory fume hood to control airborne levels.[4][9][10]

-

Safety Stations: Facilities must be equipped with readily accessible eyewash stations and safety showers.[9][11][12]

2.2 Personal Protective Equipment (PPE) A risk assessment should guide the selection of PPE.[6] The following provides general guidance.

Table 3: Personal Protective Equipment (PPE) Requirements

| Body Area | Equipment | Standard / Specification |

|---|---|---|

| Eye/Face | Safety glasses with side-shields or chemical splash goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[6][9] |

| Skin/Hand | Compatible chemical-resistant gloves (e.g., nitrile, impervious). Double gloving is recommended. | Gloves must satisfy specifications of Regulation (EU) 2016/425 and standard EN 374.[6][10] |

| Body | Impervious clothing, lab coat, or disposable gown. | The type of protective equipment must be selected according to the concentration and amount of the substance at the workplace.[6][10] |

| Respiratory | A full-face particle respirator (Type N100/P3) or a full-face supplied-air respirator. | Required where risk assessment shows air-purifying respirators are appropriate, as a backup to engineering controls, or if dust formation is unavoidable.[6][9] |

Safe Handling and Storage Procedures

3.1 General Handling Practices

-

Obtain, read, and follow all safety instructions before use.[4][6]

-

Avoid all personal contact, including inhalation of dust or fumes.[1]

-

Avoid formation of dust and aerosols.[6]

-

Do not eat, drink, or smoke in areas where Lenalidomide is handled.[6][13]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][9]

-

Keep containers tightly closed when not in use.[9]

-

Protective equipment should not be worn outside the immediate work area.[10]

3.2 Storage Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

Table 4: Storage and Stability Conditions

| Parameter | Condition | Notes | Reference |

|---|---|---|---|

| Temperature | Store in a cool, dry, and well-ventilated place. Keep at temperatures between 20°C and 25°C (68°F and 77°F). | For long-term storage, -20°C or -80°C is recommended. | [4][6][12][13] |

| Container | Keep container tightly closed. | Prevents contamination and exposure. | [6][9] |

| Security | Store locked up. | Required due to high toxicity. | [5][6] |

| Incompatibilities | Avoid reaction with oxidizing agents. | [1][12] | |

| Aqueous Stability | Stable in hot water (55°C) for at least 24 hours. | Relevant for specific administration protocols. | [14][15] |

| Plasma Stability | Stable in human plasma through multiple freeze-thaw cycles and at room temperature for several hours. | Important for pharmacokinetic studies. |[16][17] |

Emergency Procedures

4.1 Spill Response Immediate and correct response to a spill is critical to contain the hazard. All personnel handling Lenalidomide must be trained in spill cleanup procedures.[1]

Figure 1. Workflow for cleaning up a hazardous drug spill.

4.2 First Aid Measures In case of exposure, seek immediate medical attention.[9][12]

Table 5: First Aid for Lenalidomide Exposure

| Exposure Route | Action |

|---|---|

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][12] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Consult a physician.[5][12] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediately consult an ophthalmologist.[5][12] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[4][6] |

Waste Disposal

All waste materials contaminated with Lenalidomide, including gloves, disposable lab coats, absorbent pads, and empty containers, must be treated as hazardous waste.[6]

-

Collect waste in suitable, closed, and clearly labeled containers.[6]

-

Do not dispose of waste into drains or the general trash.[6][10]

-

Engage a licensed professional waste disposal service for final disposal.[6] Disposal methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Follow all applicable local, state, and federal regulations for hazardous waste disposal.[18][19][20][21][22]

Physicochemical and Stability Data

Table 6: Physicochemical Properties of Lenalidomide

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | [6][23] |

| Molecular Formula | C₁₃H₁₃N₃O₃ | [4][6] |

| Molecular Weight | 259.26 g/mol | [4][6][23] |